![molecular formula C33H21F3IrN3 B12310102 Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium](/img/structure/B12310102.png)
Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ir(p-F-ppy)3 typically involves the cyclometalation of iridium trichloride with 5-fluoro-2-(2-pyridinyl)phenyl ligands. The reaction is carried out under high temperature and pressure conditions, often in a Parr reactor. For example, iridium(III) chloride is reacted with 5-fluoro-2-(2-pyridinyl)phenyl in the presence of a suitable solvent such as dichloromethane, and the mixture is heated to around 205°C for 48 hours .
Industrial Production Methods
Industrial production of Ir(p-F-ppy)3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through techniques such as flash chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ir(p-F-ppy)3 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its photoredox catalytic properties.
Reduction: It can also be involved in reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: The iridium center can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Ir(p-F-ppy)3 include oxidizing agents like peroxides, reducing agents such as hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, often involving light activation for photoredox processes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in photoredox catalysis, the compound can facilitate the formation of arylated products from α-amino acids .
Aplicaciones Científicas De Investigación
Ir(p-F-ppy)3 has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of Ir(p-F-ppy)3 primarily involves its role as a photocatalyst. Upon light activation, the compound undergoes intersystem crossing to a triplet excited state. This excited state can then participate in energy transfer or electron transfer processes, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-phenylpyridine)iridium (Ir(ppy)3): Similar in structure but without the fluorine substitution, used in OLEDs for blue light emission.
Tris(2-(4,6-difluorophenyl)pyridinato)iridium (Ir(dFppy)3): Contains additional fluorine atoms, offering different photophysical properties.
Tris(2-(2,4-difluorophenyl)pyridinato)iridium (Ir(dFppy)3): Another fluorinated derivative with high triplet state energy.
Uniqueness
Ir(p-F-ppy)3 is unique due to its specific fluorine substitution, which enhances its photophysical properties, making it highly efficient for photoredox catalysis and green light emission in OLEDs. The presence of the fluorine atom also influences the compound’s electronic properties, providing distinct advantages over non-fluorinated analogues .
Propiedades
Fórmula molecular |
C33H21F3IrN3 |
|---|---|
Peso molecular |
708.8 g/mol |
Nombre IUPAC |
2-(4-fluorobenzene-6-id-1-yl)pyridine;3-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C11H7FN.Ir/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-3,5-8H;2*1-4,6-8H;/q3*-1;+3 |
Clave InChI |
UHLBPTPJACREEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC(=CN=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


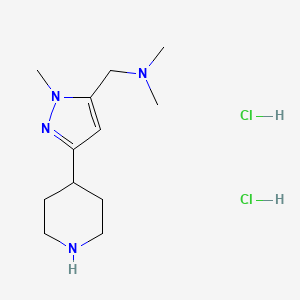
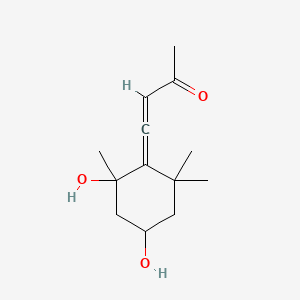
![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)

![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
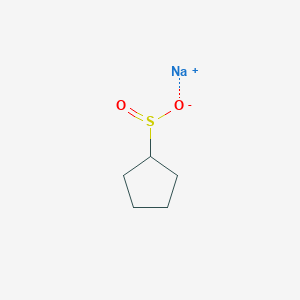
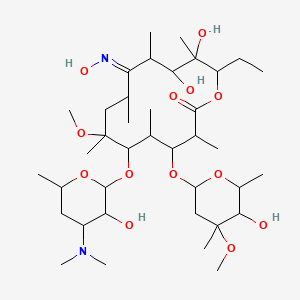
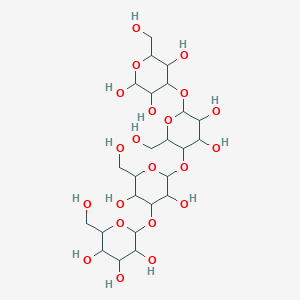
![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)

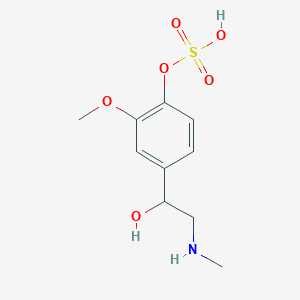
![5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12310107.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12310115.png)
